molecular formula C24H22ClN3O7S B387043 3-(4-NITROBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE

3-(4-NITROBENZAMIDO)PHENYL 2-CHLORO-5-(DIETHYLSULFAMOYL)BENZOATE

Cat. No.: B387043
M. Wt: 532g/mol
InChI Key: CKZKBRHSQVGXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitrobenzamido group, a chlorobenzoate moiety, and a diethylsulfamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Amidation: Formation of the amide bond by reacting the nitrobenzene derivative with an amine.

    Chlorination: Introduction of a chlorine atom to the benzoate ring, typically using thionyl chloride or phosphorus pentachloride.

    Sulfamoylation: Addition of the diethylsulfamoyl group, often using diethylsulfamoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for nitration and chlorination steps, and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group under specific conditions.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The chlorine atom in the benzoate ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Reduction: Formation of 3-(4-aminobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, compounds with similar structures are often investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for compounds like 3-(4-nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amido and sulfamoyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate: Similar structure but with an amino group instead of a nitro group.

    3-(4-Nitrobenzamido)phenyl 2-chloro-5-(methylsulfamoyl)benzoate: Similar structure but with a methylsulfamoyl group instead of a diethylsulfamoyl group.

Uniqueness

The presence of both a nitro group and a diethylsulfamoyl group in 3-(4-nitrobenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate makes it unique, as it combines the reactivity of the nitro group with the steric and electronic effects of the diethylsulfamoyl group, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C24H22ClN3O7S

Molecular Weight

532g/mol

IUPAC Name

[3-[(4-nitrobenzoyl)amino]phenyl] 2-chloro-5-(diethylsulfamoyl)benzoate

InChI

InChI=1S/C24H22ClN3O7S/c1-3-27(4-2)36(33,34)20-12-13-22(25)21(15-20)24(30)35-19-7-5-6-17(14-19)26-23(29)16-8-10-18(11-9-16)28(31)32/h5-15H,3-4H2,1-2H3,(H,26,29)

InChI Key

CKZKBRHSQVGXJU-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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